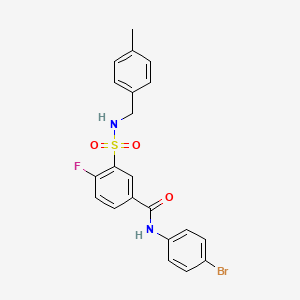

N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide

Description

N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with bromophenyl, fluoro, and sulfamoyl groups, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

N-(4-bromophenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrFN2O3S/c1-14-2-4-15(5-3-14)13-24-29(27,28)20-12-16(6-11-19(20)23)21(26)25-18-9-7-17(22)8-10-18/h2-12,24H,13H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWZVTMLVSWWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

Introduction of Bromophenyl and Fluoro Groups: The bromophenyl and fluoro groups are introduced through electrophilic aromatic substitution reactions. This step often requires the use of bromine and fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-bromophenyl)sulfonylbenzoyl-L-valine

- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide

Uniqueness

N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide stands out due to its unique combination of bromophenyl, fluoro, and sulfamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse scientific investigations and industrial applications.

Biological Activity

N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A bromophenyl group,

- A fluorinated benzamide moiety,

- A sulfamoyl substituent attached to a methylbenzyl group.

This unique combination of functional groups contributes to its biological activity and interaction with target proteins.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific molecular targets involved in cancer progression. Notably, it has been shown to inhibit fibroblast growth factor receptor 1 (FGFR1), which is often overexpressed in various cancers.

Key Findings:

- Inhibition of FGFR1 : The compound demonstrated a dose-dependent inhibition of FGFR1 phosphorylation, crucial for tumor cell proliferation and survival .

- Cell Cycle Arrest : In non-small cell lung cancer (NSCLC) cell lines, it was observed that treatment with this compound resulted in G2 phase cell cycle arrest, indicating its potential as an antitumor agent .

- Induction of Apoptosis : The compound also induced apoptosis in treated cells, further supporting its role as a therapeutic agent against cancer .

Efficacy Against Cancer Cell Lines

The efficacy of this compound has been evaluated across various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50 values) against selected NSCLC cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

These results indicate that the compound is particularly effective against NSCLC cells with FGFR1 amplification.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Bromine Substitution : The presence of bromine enhances the lipophilicity and bioavailability of the molecule.

- Fluorine Atom : The fluorine atom contributes to increased metabolic stability and potency.

- Sulfamoyl Group : This group is critical for binding affinity to the target receptor.

Research suggests that modifications to these functional groups can lead to variations in biological activity, emphasizing the importance of SAR studies in drug design .

Case Studies

Several studies have highlighted the potential clinical applications of this compound:

- In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups.

- Combination Therapy : Preliminary data suggest enhanced efficacy when combined with other targeted therapies, indicating a synergistic effect.

Q & A

Q. Q1. What are the validated synthetic routes for N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Sulfamoylation : Reacting a fluorobenzamide precursor with sulfamoyl chloride in anhydrous conditions to introduce the sulfamoyl group .

Bromophenyl coupling : Using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 4-bromophenyl moiety, requiring palladium catalysts and controlled temperatures (60–80°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- NMR : H and C NMR confirm substituent positions (e.g., fluorine at C4, bromine at C4-phenyl). Aromatic protons show splitting patterns indicative of electron-withdrawing groups (sulfamoyl, fluorine) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions .

- IR spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1680 cm (amide C=O) validate functional groups .

Advanced Research Questions

Q. Q3. How does the sulfamoyl group influence the compound’s reactivity in biological systems, and what structural analogs show divergent activity?

Methodological Answer: The sulfamoyl group acts as a hydrogen-bond acceptor, enhancing binding to enzymes like carbonic anhydrase or tyrosine kinases. Structure-activity relationship (SAR) studies reveal:

- Substituent effects : Replacing the 4-methylbenzyl group with cyclohexyl (as in ) reduces solubility but increases membrane permeability.

- Fluorine positioning : Moving fluorine from C4 to C5 (e.g., analogs) alters steric hindrance, impacting IC values in enzyme assays .

- Biological validation : Use surface plasmon resonance (SPR) to measure binding kinetics and in vitro assays (e.g., MTT for cytotoxicity) to compare analogs .

Q. Q4. How can crystallographic data resolve contradictions in reported binding modes of this compound?

Methodological Answer: Discrepancies in binding modes (e.g., sulfamoyl vs. benzamide interactions) are addressed via:

High-resolution X-ray data : Collect data at synchrotron facilities (λ = 0.9 Å) to resolve electron density maps for the sulfamoyl group .

Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to simulate ligand-receptor interactions. Cross-validate with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Thermal shift assays : Monitor protein stability upon ligand binding to infer interaction strengths .

Q. Q5. What experimental strategies mitigate challenges in studying this compound’s pharmacokinetics (PK) in vivo?

Methodological Answer:

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .

- Plasma protein binding (PPB) : Equilibrium dialysis (37°C, pH 7.4) with radiolabeled compound to measure unbound fraction .

- Tissue distribution : Autoradiography in rodent models after C-labeled dosing, followed by cryosectioning and phosphor imaging .

Data Analysis and Contradiction Resolution

Q. Q6. How should researchers address conflicting solubility data reported in polar vs. nonpolar solvents?

Methodological Answer: Contradictions arise from:

Solvent polarity : Use Hansen solubility parameters (HSPs) to predict solubility. For example, DMSO (high polarity) solubilizes the compound via sulfamoyl hydrogen bonding, while hexane (low polarity) precipitates it .

pH effects : Conduct pH-dependent solubility studies (pH 1–10) using shake-flask methods. The compound may ionize in acidic conditions (amide protonation), enhancing aqueous solubility .

Validation : Compare with computational models (e.g., COSMO-RS) to reconcile experimental and theoretical data .

Structural and Functional Comparisons

Q. Q7. How does this compound compare to N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide ( ) in terms of spectroscopic properties?

Methodological Answer:

- Fluorine vs. chlorine : F NMR (for fluorine) shows distinct chemical shifts (−115 ppm vs. −110 ppm for chlorine analogs), aiding structural differentiation .

- Fluorescence quenching : The bromophenyl group in the target compound reduces fluorescence intensity compared to chlorophenyl derivatives, as shown in spectrofluorometric studies (λ = 280 nm, λ = 340 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.